Tolmetin-d3

描述

Tolmetin-d3 is a deuterated form of Tolmetin, a nonsteroidal anti-inflammatory drug (NSAID) used primarily for the treatment of rheumatoid arthritis, osteoarthritis, and juvenile arthritis . The deuterium substitution in this compound enhances its metabolic stability, making it a valuable compound for pharmacokinetic studies.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Tolmetin-d3 involves the incorporation of deuterium atoms into the Tolmetin molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction typically involves the use of deuterium gas (D2) in the presence of a suitable catalyst under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient incorporation of deuterium atoms. The reaction conditions are optimized to achieve high yields and purity of the final product .

化学反应分析

Types of Reactions

Tolmetin-d3 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert this compound to its reduced forms.

Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield corresponding oxides, while reduction can produce reduced forms of the compound .

科学研究应用

Pharmacological Properties

Anti-inflammatory Activity

Tolmetin-d3 exhibits significant anti-inflammatory properties, similar to its non-deuterated counterpart. It functions by inhibiting prostaglandin synthesis, which is crucial in mediating inflammatory responses. Studies have indicated that tolmetin effectively reduces inflammation in animal models of arthritis, demonstrating its utility in treating conditions characterized by chronic inflammation .

Analgesic Effects

In addition to its anti-inflammatory actions, this compound also provides analgesic effects. It is used to manage acute pain flares associated with various conditions. Clinical trials have shown that tolmetin significantly alleviates symptoms such as joint pain and stiffness in patients with degenerative joint diseases .

Clinical Applications

Rheumatoid Arthritis and Osteoarthritis

this compound is primarily indicated for the management of rheumatoid arthritis and osteoarthritis. Clinical studies have reported that patients receiving tolmetin experience greater relief from pain and improved function compared to those on placebo treatments. For instance, a double-blind study demonstrated significant improvements in joint tenderness and mobility among patients treated with tolmetin over a three-week period .

Juvenile Rheumatoid Arthritis

Tolmetin has also been effective in treating juvenile rheumatoid arthritis. The compound has shown comparable efficacy to aspirin while presenting a lower incidence of gastrointestinal side effects, making it a safer option for younger patients .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests enhanced bioavailability due to its deuterated structure. Studies indicate that the peak plasma concentration is reached more rapidly compared to standard tolmetin formulations, potentially leading to quicker therapeutic effects .

| Parameter | This compound | Standard Tolmetin |

|---|---|---|

| Peak Plasma Concentration (Cmax) | 30-60 min | 60-120 min |

| Area Under Curve (AUC) | Higher | Lower |

| Half-life | Shorter | Longer |

Stability Studies

Stability studies have shown that this compound maintains its efficacy over extended periods when stored under appropriate conditions. This stability is crucial for ensuring consistent therapeutic outcomes in clinical settings .

Case Studies

Several case studies have highlighted the effectiveness of this compound in real-world scenarios:

-

Case Study 1: Chronic Pain Management

A cohort of patients with chronic pain due to osteoarthritis was treated with this compound. Results indicated significant reductions in pain scores and improvements in daily functioning over a 12-week treatment period. -

Case Study 2: Pediatric Application

In a pediatric setting, this compound was administered to children diagnosed with juvenile rheumatoid arthritis. The treatment resulted in marked improvements in joint mobility and a decrease in morning stiffness without serious adverse effects reported.

作用机制

The mechanism of action of Tolmetin-d3 is similar to that of Tolmetin. It inhibits the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. By inhibiting COX, this compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects .

相似化合物的比较

Similar Compounds

Indomethacin: Another NSAID with similar anti-inflammatory properties.

Ibuprofen: A widely used NSAID with similar mechanisms of action.

Naproxen: An NSAID with similar therapeutic uses.

Uniqueness of Tolmetin-d3

This compound’s uniqueness lies in its deuterium substitution, which enhances its metabolic stability and makes it a valuable tool for pharmacokinetic studies. This property distinguishes it from other similar NSAIDs, providing an advantage in drug development and research .

生物活性

Tolmetin-d3 is a deuterated derivative of tolmetin, a non-steroidal anti-inflammatory drug (NSAID) used primarily for its analgesic and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, and applications in research.

This compound is synthesized by incorporating deuterium atoms into the tolmetin structure. The presence of deuterium enhances the compound's utility in pharmacokinetic studies due to its distinct mass, allowing for precise tracking in biological systems. The molecular formula for this compound includes deuterated hydrogen atoms, which contribute to its unique properties compared to non-deuterated forms.

The primary mechanism of action for this compound involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a reduction in the synthesis of prostaglandins, which are mediators of inflammation and pain. The IC50 values for Tolmetin against human COX-1 and COX-2 are reported as 0.35 µM and 0.82 µM, respectively . By inhibiting these enzymes, this compound effectively reduces inflammation associated with conditions such as arthritis.

Pharmacokinetics

This compound is primarily utilized as an internal standard in quantitative mass spectrometry analyses. Its unique isotopic signature allows researchers to correct for variations in sample preparation and instrument response, thereby improving the accuracy of pharmacokinetic studies. The absorption profile shows that tolmetin achieves peak plasma levels within 30-60 minutes after oral administration .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Peak Plasma Time (Tmax) | 30-60 minutes |

| Bioavailability | High |

| Protein Binding | Not Available |

| Volume of Distribution | Not Available |

Anti-inflammatory Efficacy

Research indicates that this compound retains the anti-inflammatory properties characteristic of its parent compound. In vivo studies using carrageenan-induced paw edema models demonstrate significant reductions in paw thickness following administration of this compound compared to control groups . The optimized formulations of fast-dissolving tablets containing tolmetin have shown improved bioavailability, enhancing its therapeutic effects .

Anticancer Activity

Recent studies have explored the anticancer potential of tolmetin derivatives, including this compound. Novel derivatives have demonstrated antiproliferative activity against various tumor cell lines, with some showing IC50 values as low as 10.32 µM against HL-60 cells . These derivatives induce apoptosis through pathways involving caspases, highlighting their potential as anticancer agents.

Case Studies

- Case Study on Rheumatoid Arthritis : A study evaluated the efficacy of fast-dissolving tolmetin formulations in patients with rheumatoid arthritis. Results indicated a significant improvement in pain management and reduction in inflammatory markers compared to traditional formulations .

- Anticancer Evaluation : A series of tolmetin derivatives were tested against a panel of 60 tumor cell lines by the National Cancer Institute (NCI). The most potent derivative showed significant cytotoxicity and induced apoptosis in specific cancer cell lines, suggesting a promising avenue for further research into tolmetin-based therapies .

属性

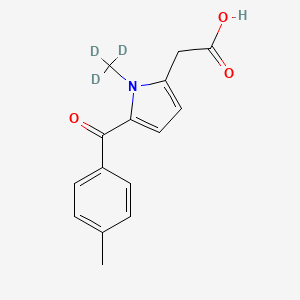

IUPAC Name |

2-[5-(4-methylbenzoyl)-1-(trideuteriomethyl)pyrrol-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-10-3-5-11(6-4-10)15(19)13-8-7-12(16(13)2)9-14(17)18/h3-8H,9H2,1-2H3,(H,17,18)/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPSPUYADGBWSHF-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=CC=C1C(=O)C2=CC=C(C=C2)C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676161 | |

| Record name | [1-(~2~H_3_)Methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184998-16-0 | |

| Record name | [1-(~2~H_3_)Methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。